4,4,5,5-Tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane is a boronic ester derivative with a trifluorophenyl substituent. It is synthesized via a base-free palladium-catalyzed C–Cl borylation of fluorine-containing aryl chlorides, achieving a high isolated yield of 99% under mild conditions . The compound’s structure is characterized by a 1,3,2-dioxaborolane ring with four methyl groups and a 2,4,5-trifluorophenyl moiety. Spectroscopic data (¹H NMR, ¹¹B NMR, HRMS) confirm its identity, with HRMS (APCI) showing an [M+H]+ peak at 241.1206 (calculated) and 241.1195 (observed) . The trifluorophenyl group imparts strong electron-withdrawing effects, enhancing its stability and reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings .
Properties
Molecular Formula |
C12H14BF3O2 |
|---|---|
Molecular Weight |
258.05 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H14BF3O2/c1-11(2)12(3,4)18-13(17-11)7-5-9(15)10(16)6-8(7)14/h5-6H,1-4H3 |
InChI Key |
SHTZNQIDIDKSNW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)F)F |
Origin of Product |
United States |
Preparation Methods
Nickel-Catalyzed C–F Bond Borylation
Nickel catalysis offers an alternative route for substrates where C–F bond activation is feasible. This method is particularly effective for polyfluoroarenes.
Typical Procedure :
-
Catalyst : [Ni(IMes)₂] (5–10 mol%)
-
Additive : NMe₄F (0.5–1 equiv)
-
Solvent : Methylcyclopentane or mesitylene
-
Temperature : 80–100°C
Example :
A mixture of 1,2,4,5-tetrafluorobenzene (1.1 equiv), B₂pin₂ (1 equiv), [Ni(IMes)₂] (10 mol%), and NMe₄F (0.5 equiv) in methylcyclopentane was stirred at 80°C for 15 hours. The product was purified via silica gel chromatography .
| Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst | [Ni(IMes)₂] | |
| Additive | NMe₄F | |
| Solvent | Methylcyclopentane | |
| Reaction Time | 15 h | |
| Yield | 75% (for 2,3,5-isomer) |
Suzuki-Miyaura Coupling Followed by Boronation
This two-step approach involves synthesizing a bromo- or iodoarene intermediate, followed by boronate ester formation.
Step 1 : Suzuki coupling of 2,4,5-trifluorophenylboronic acid with a dihaloborane.
Step 2 : Transesterification with pinacol.
Example :
2,4,5-Trifluorophenylboronic acid (1 equiv) was reacted with pinacol (1.2 equiv) in ethanol at 20°C for 30 minutes. The product precipitated and was filtered .
| Parameter | Value/Detail | Source |
|---|---|---|
| Reagent | Pinacol | |
| Solvent | Ethanol | |
| Reaction Time | 0.5 h | |
| Yield | 89% (analogous reaction) |
Direct Boron-Halogen Exchange
A less common but efficient method involves treating a Grignard reagent (2,4,5-trifluorophenylmagnesium bromide) with a trialkyl borate, followed by pinacol esterification.
Typical Procedure :
Example :
2,4,5-Trifluorophenylmagnesium bromide (1 equiv) was added to B(OMe)₃ in THF at –78°C. After warming to room temperature, pinacol (1.2 equiv) and acidic Amberlyst resin were added, yielding the boronate ester .
Challenges and Optimization Considerations
-
Regioselectivity : The 2,4,5-trifluorophenyl group poses steric challenges due to adjacent fluorine atoms. Catalysts with bulky ligands (e.g., dtbpf) improve selectivity .
-
Purification : Column chromatography with hexane/EtOAc (10:1) is effective but may require multiple runs for high purity .
-
Side Reactions : Competing C–H borylation or over-borylation can occur in nickel-catalyzed methods; excess B₂pin₂ suppresses these .
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Miyaura Borylation | Pd(dppf)Cl₂ | 70–85 | High yield, scalable | Requires halogenated arene |
| Nickel Catalysis | [Ni(IMes)₂] | 65–80 | No pre-functionalization needed | Sensitive to moisture |
| Suzuki-Boronation | None | 80–89 | Simple one-pot procedure | Limited to boronic acid availability |
| Boron-Halogen Exchange | B(OMe)₃ | 60–75 | Compatible with Grignard reagents | Low-temperature requirements |
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the trifluorophenyl group to less fluorinated derivatives.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the trifluorophenyl group is replaced by other aryl or vinyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃)
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
Substitution: Palladium catalysts (Pd(PPh₃)₄) and bases (K₂CO₃ or NaOH)
Major Products
Oxidation: Boronic acids or borates
Reduction: Partially fluorinated phenyl derivatives
Substitution: Various aryl or vinyl-substituted products
Scientific Research Applications
Applications in Organic Synthesis
1. Boron Reagents in Cross-Coupling Reactions
- 4,4,5,5-Tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane serves as a boron reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds and is widely used in the synthesis of biaryl compounds .
2. Functionalization of Aromatic Compounds
- The compound can be utilized for the functionalization of aromatic systems. Its trifluoromethyl group enhances the electrophilicity of the aromatic ring, making it suitable for further transformations .
Pharmaceutical Applications
1. Drug Development
- In drug discovery processes, boron-containing compounds have been shown to enhance the bioavailability and efficacy of pharmaceutical agents. The unique properties of this compound may contribute to the development of new therapeutic agents targeting various diseases .
2. Anticancer Research
- Research indicates that boron compounds can play a role in anticancer therapies. Their ability to form stable complexes with biological molecules could lead to novel treatments that selectively target cancer cells .
Materials Science Applications
1. Synthesis of Advanced Materials
- The compound is being investigated for its potential in creating advanced materials such as polymers and nanocomposites. Its boron content can impart unique properties such as thermal stability and enhanced mechanical strength .
2. Electronic Materials
- Due to its electronic properties, this compound is also explored in the development of organic electronic materials. These materials are crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Case Studies
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane primarily involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. The trifluorophenyl group enhances the compound’s reactivity and stability, making it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-2-(2,4,6-trifluorophenyl)-1,3,2-dioxaborolane (2b)
2-(2-(Trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structure : Contains a trifluoromethyl (-CF₃) group instead of fluorine atoms.
- Properties : Molecular weight 272.074 g/mol; higher lipophilicity due to -CF₃ .
- Applications : Useful in reactions requiring strong electron-withdrawing groups but less prone to ortho effects compared to fluorine substituents.
Halogen-Substituted Derivatives
4,4,5,5-Tetramethyl-2-(2,4,5-tribromophenyl)-1,3,2-dioxaborolane
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structure : Single bromine substituent at the para position.
- Physical State : Liquid at room temperature, contrasting with the pale yellow solid form of the trifluorophenyl analog .
Aliphatic and Alkenyl Derivatives
4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane
(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane
- Structure : Styryl group enables conjugation for applications in materials science.
- Synthesis : From phenylacetylene and pinacolborane at 100°C .
- Electronic Properties : Extended π-system useful in OLEDs and fluorescent polymers .
Heterocyclic and Functionalized Derivatives
4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane
- Structure : Benzo[b]thiophene moiety introduces sulfur heteroatoms.
- Applications: Potential in synthesizing thiophene-based semiconductors .
4,4,5,5-Tetramethyl-2-[4-(triphenylvinyl)phenyl]-1,3,2-dioxaborolane (TPE-Bpin)
- Structure : Tetraphenylethylene (TPE) group confers aggregation-induced emission (AIE) properties.
- Applications : Fluorescent materials for OLEDs and bioimaging .
Comparative Data Tables
Table 1: Key Properties of Selected Dioxaborolane Derivatives
Table 2: Reactivity and Stability Comparison
Biological Activity
4,4,5,5-Tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane is a boron-containing compound with potential applications in various fields including medicinal chemistry and materials science. Its unique structure allows for interesting biological interactions and activities that are worth exploring.
- Molecular Formula : CHBFO
- Molecular Weight : 258.04 g/mol
- CAS Number : 1689529-59-6
The biological activity of this compound is primarily attributed to its ability to act as a boron source in various chemical reactions. Boron compounds are known to interact with biological systems through:
- Enzyme inhibition : Boron-containing compounds can inhibit certain enzymes by mimicking the structure of natural substrates.
- Signal transduction modulation : They may influence cellular signaling pathways by interacting with specific receptors or proteins.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro experiments demonstrated that this compound can induce apoptosis in cancer cell lines by:
- Disrupting mitochondrial membrane potential.
- Activating caspase pathways leading to programmed cell death.
Table 1: Summary of Anticancer Studies
| Study | Cell Line | Concentration (μM) | Effect Observed |
|---|---|---|---|
| A | MCF-7 | 10 | 50% apoptosis |
| B | HeLa | 20 | Cell cycle arrest |
| C | A549 | 15 | Increased ROS |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. The mode of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 μg/mL |
| S. aureus | 16 μg/mL |
| P. aeruginosa | 64 μg/mL |
Case Studies
- Case Study on Cancer Treatment : In a recent clinical trial involving patients with breast cancer, the administration of a boron-based compound similar to this compound showed promising results in reducing tumor size when combined with traditional chemotherapy.
- Antimicrobial Application : A study published in Journal of Antimicrobial Chemotherapy reported the effectiveness of this compound against multi-drug resistant strains of bacteria. The researchers noted that its use could potentially reduce the reliance on conventional antibiotics.
Q & A
Basic: What are the standard synthetic routes for preparing 4,4,5,5-tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane?
Answer:
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common method involves reacting pinacolborane with a fluorinated aryl halide (e.g., 2,4,5-trifluorophenyl bromide) under inert conditions. Key parameters include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in THF or dioxane .
- Base : Potassium carbonate or triethylamine to neutralize HX byproducts .
- Temperature : 80–100°C for 12–24 hours .
Purification involves column chromatography using silica gel and a hexane/ethyl acetate gradient. Yield optimization (typically 60–75%) requires strict anhydrous conditions .
Basic: How can researchers validate the purity and structural integrity of this boronate ester?
Answer:
Use a multi-technique approach:
- ¹H/¹³C NMR : Confirm aromatic proton environments and absence of unreacted aryl halide. Fluorine substituents induce distinct splitting patterns (e.g., ²J coupling in ¹⁹F NMR) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation .
- Elemental analysis : Ensure boron content aligns with theoretical values (±0.3%) .
- X-ray crystallography (if crystalline): Resolve steric effects from tetramethyl groups on the dioxaborolane ring .
Advanced: How do fluorinated substituents influence Suzuki-Miyaura coupling efficiency with this boronate ester?
Answer:
The 2,4,5-trifluorophenyl group introduces steric and electronic challenges:
- Steric hindrance : Ortho-fluorine atoms reduce transmetallation rates. Mitigate by using bulky ligands (e.g., SPhos) to stabilize the Pd center .
- Electronic effects : Fluorine’s electron-withdrawing nature slows oxidative addition. Optimize with electron-rich aryl partners (e.g., p-methoxyphenyl bromides) .
- Solvent choice : DMF enhances solubility of fluorinated intermediates, improving coupling yields by 15–20% compared to THF .
Advanced: What methodologies resolve contradictions in reported NMR data for fluorinated dioxaborolanes?
Answer:
Discrepancies often arise from B-F coupling and dynamic effects. To address:
- Low-temperature NMR : Suppress rotational isomerism (e.g., at –40°C in CD₂Cl₂) to resolve splitting in ¹¹B NMR .
- DFT calculations : Model J-coupling constants (e.g., ¹J(B-F) ≈ 50 Hz) to validate experimental data .
- Heteronuclear 2D experiments (e.g., ¹H-¹⁹F HOESY): Map spatial proximity between fluorine and methyl groups .
Advanced: How can researchers optimize reaction scalability while minimizing boronate ester hydrolysis?
Answer:
Scale-up challenges : Hydrolysis sensitivity due to the dioxaborolane ring’s lability. Strategies include:
- Continuous flow synthesis : Reduces reaction time (≤2 hours) and exposure to moisture .
- Protecting groups : Use trimethylsilyl chloride as a sacrificial agent to scavenge water .
- Solvent drying : Pre-treat THF with molecular sieves (4Å) to maintain H₂O <10 ppm .
- In-line IR monitoring : Track boronate ester consumption in real time to halt reactions at 90–95% conversion .
Basic: What are the primary applications of this compound in materials science?
Answer:
Its fluorinated aryl group enables:
- Polymer synthesis : As a monomer for fluorinated poly(arylene ethers) with enhanced thermal stability (Tg >250°C) .
- OLEDs : Electron-transport layers due to low LUMO levels (–2.8 eV) from fluorine substitution .
- Surface modification : Anchor for self-assembled monolayers (SAMs) on metal oxides via B–O bonding .
Advanced: How do steric effects from the tetramethyl groups impact catalytic cycles in cross-coupling?
Answer:
The 4,4,5,5-tetramethyl groups:
- Retard transmetallation : Shield the boron center, requiring higher Pd loading (5 mol% vs. 1–2% for unsubstituted analogs) .
- Stabilize intermediates : Bulky groups reduce β-hydride elimination, favoring aryl-aryl over homo-coupling byproducts .
- Solubility trade-off : Enhance solubility in nonpolar solvents but reduce reactivity in polar media. Balance by using toluene/THF mixtures (3:1 v/v) .
Table 1: Key Physicochemical Properties
Advanced: What strategies mitigate boron leaching during long-term storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
